molecular formula C20H22N8O5 B1148472 Methotrexate hydrate CAS No. 133073-73-1

Methotrexate hydrate

Cat. No.: B1148472
CAS No.: 133073-73-1
M. Wt: 454.4 g/mol
InChI Key: FBOZXECLQNJBKD-ZDUSSCGKSA-N
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Description

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis.
Methotrexate is a member of pteridines, a monocarboxylic acid amide and a dicarboxylic acid. It has a role as an antineoplastic agent, an antirheumatic drug, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, a DNA synthesis inhibitor, an abortifacient, a dermatologic drug, an antimetabolite and an immunosuppressive agent. It is functionally related to a L-glutamic acid. It is a conjugate acid of a methotrexate(1-).
Methotrexate is a folate derivative that inhibits several enzymes responsible for nucleotide synthesis. This inhibition leads to suppression of inflammation as well as prevention of cell division. Because of these effects, methotrexate is often used to treat inflammation caused by arthritis or to control cell division in neoplastic diseases such as breast cancer and non-Hodgkin's lymphoma. Due to the toxic effects of methotrexate, it is indicated for treatment of some forms of arthritis and severe psoriasis only if first line treatment has failed or patients are intolerant of those treatments. Methotrexate was granted FDA approval on 7 December 1953.
Methotrexate is a Folate Analog Metabolic Inhibitor. The mechanism of action of methotrexate is as a Folic Acid Metabolism Inhibitor.
Methotrexate is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, methotrexate can cause acute elevations in serum enzymes, and long term methotrexate therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.
Methotrexate is a natural product found in Quambalaria cyanescens, Gambierdiscus, and Asimina triloba with data available.
Methotrexate is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. Methotrexate binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. Methotrexate also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.
Methotrexate can cause developmental toxicity according to an independent committee of scientific and health experts.
Methotrexate is only found in individuals that have used or taken this drug. It is an antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of tetrahydrofolate dehydrogenase and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA. [PubChem]Methotrexate anti-tumor activity is a result of the inhibition of folic acid reductase, leading to inhibition of DNA synthesis and inhibition of cellular replication. The mechanism involved in its activity against rheumatoid arthritis is not known.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
See also: Methotrexate Sodium (has salt form).

Mechanism of Action

Methotrexate hydrate, also known as Methotrexate monohydrate, is a potent therapeutic agent used in the treatment of a variety of diseases, including cancers and autoimmune disorders . This article provides a detailed overview of its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, which are essential for cell division . By inhibiting DHFR, this compound effectively suppresses cell division, particularly in rapidly dividing cells such as those found in cancers .

Mode of Action

This compound inhibits DHFR, thereby blocking the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . This inhibition prevents cell division and leads to the suppression of inflammation, as well as the prevention of cell division in neoplastic diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits key enzymes in the biosynthesis of purines and pyrimidines, thereby attenuating malignant cell proliferation and turnover . It also impacts the expression and activity of conserved metabolic pathways . Moreover, it has been suggested that this compound may also block other steps in nucleotide synthesis, magnifying these effects .

Pharmacokinetics

This compound exhibits a complex pharmacokinetic profile. It is known that the polyglutamation of Methotrexate affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect . Bile excretion plays a significant role due to extensive enterohepatic recirculation, although the majority of Methotrexate is excreted through urine . The pharmacokinetics of this compound can be influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .

Result of Action

The action of this compound leads to several molecular and cellular effects. It broadly alters the human gut microbiota, impacts the expression and activity of conserved metabolic pathways, and decreases immune activation . It also leads to apoptosis in the liver tissue via increasing mRNA transcript levels of Bax, caspase-3, Apaf-1, and downregulation of Bcl-2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, shifts in the gut microbiota are associated with the clinical drug response . Moreover, the effects of this compound are influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .

Biochemical Analysis

Biochemical Properties

Methotrexate hydrate inhibits several enzymes responsible for nucleotide synthesis . This inhibition leads to suppression of inflammation as well as prevention of cell division . It interacts with enzymes such as dihydrofolate reductase (DHFR), an enzyme involved in cellular DNA synthesis . The interaction between this compound and these enzymes is competitive in nature .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can cause significant toxicity, including acute kidney injury (AKI), attributable to crystallization of methotrexate in the renal tubular lumen, leading to tubular toxicity . It also influences cell function by suppressing inflammation and preventing cell division .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily by inhibiting the metabolism of folic acid and blocking key enzymes in the synthesis of purines and pyrimidines required for cell proliferation . It is a potent, stoichiometric inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in cellular DNA synthesis .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, nephrotoxicity results from crystallization of methotrexate in the renal tubular lumen, leading to tubular toxicity . This can lead to significant morbidity, treatment delays, and diminished renal function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, evident intestinal mucositis was developed in rats treated with methotrexate at single doses of 25 mg/kg, 35 mg/kg, and 45 mg/kg, and with three repeated subcutaneous doses of 2.5 mg/kg/24 h for 3 days .

Metabolic Pathways

This compound is involved in the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . It inhibits cellular synthesis of purines, pyrimidines, and methionine .

Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
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InChI

InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1
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InChI Key

FBOZXECLQNJBKD-ZDUSSCGKSA-N
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Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
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Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
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Molecular Formula

C20H22N8O5
Record name METHOTREXATE
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Related CAS

15475-56-6 (hydrochloride salt), 7413-34-5 (di-hydrochloride salt)
Record name Methotrexate [USAN:USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID4020822
Record name Methotrexate
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Molecular Weight

454.4 g/mol
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Physical Description

Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis., Solid, Bright yellow-orange, odorless, crystalline powder.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates., Practically insoluble in water and in alcohol., In water, 2.6X10+3 mg/L at 25 °C /Estimated/, 1.71e-01 g/L
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Vapor Pressure

2.1X10-19 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Methotrexate enters tissues and is converted to a methotrexate polyglutamate by folylpolyglutamate. Methotrexate's mechanism of action is due to its inhibition of enzymes responsible for nucleotide synthesis including dihydrofolate reductase, thymidylate synthase, aminoimidazole caboxamide ribonucleotide transformylase (AICART), and amido phosphoribosyltransferase. Inhibtion of nucleotide synthesis prevents cell division. In rheumatoid arthritis, methotrexate polyglutamates inhibit AICART more than methotrexate. This inhibition leads to accumulation of AICART ribonucleotide, which inhibits adenosine deaminase, leading to an accumulation of adenosine triphosphate and adenosine in the extracellular space, stimulating adenosine receptors, leading to anti-inflammatory action., Methotrexate and its polyglutanate metabolites reversibly inhibits dihydrofolate reductase, the enzyme that reduces folic acid to tetrahydrofolic acid. Inhibition of tetrahydrofolate formation limits the availability of one-carbon fragments necessary for synthesis of purines and the conversion of deoxyuridylate to thymidylate in the synthesis of DNA and cell reproduction. The affinity of dihydrofolate reductase for methotrexate is far greater than its affinity for folic acid or dihydrofolic acid. and, therefore, even very large doses of folic acid given simultaneously will not reverse the effects of methotrexate. Leucovorin calcium, a derivative of tetrahydrofolic acid, may block the effects of methotrexate if given shortly after the antineoplastic agent. Results of one study indicate that methotrexate also causes an increase in intracellular deoxyadenosine triphosphate, which is thought to inhibit ribonucleotide reduction, and polynucleotide ligase, an enzyme concerned in DNA synthesis and repair. Tissues with high rates of cellular proliferation such as neoplasms, psoriatic epidermis, bone marrow, the lining of the GI tract, hair matrix, and fetal cells are most sensitive to the effects of methotrexate., Methotrexate ... has immunosuppressive activity, in part possibly as a result of inhibition of lymphocyte multiplication. The mechanism(s) of action in the management of rheumatoid arthritis of the drug is not known, although suggested mechanisms have included immunosuppressive and/or antiinflammatory effects.
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Color/Form

Orange-brown, crystalline powder

CAS No.

59-05-2
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Melting Point

365 to 399 °F (decomposes) (NTP, 1992), Melting point: 185-204 °C. /Methotrexate monohydrate/, 195 °C, 356-399 °F
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Customer
Q & A

Q1: The research paper discusses using Methotrexate hydrate for stable expression of recombinant proteins in CHO cells. How does this relate to the compound's mechanism of action?

A1: this compound is a folate analog that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis []. In the context of recombinant protein production, CHO cells are often engineered to be DHFR deficient. Introducing a gene for DHFR alongside the desired recombinant protein gene allows for selection and amplification of successfully transfected cells. By exposing the cells to gradually increasing concentrations of this compound, only cells with amplified copies of the DHFR gene (and consequently, the recombinant protein gene) survive. This process leads to stable, high-producing cell lines. []

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